N-(2-Methoxyphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methoxyphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, a phenoxybenzylidene group, and a hydrazinoacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxyphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methoxybenzaldehyde with 3-phenoxybenzaldehyde in the presence of hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with ethyl acetoacetate under acidic or basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxyphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-Methoxyphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-Methoxyphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The pathways involved often include binding to active sites or altering the conformation of target proteins, thereby affecting their function.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxyphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide
- N-(2-Methoxyphenyl)-2-oxo-2-(2-(4-phenoxybenzylidene)hydrazino)acetamide
- N-(2-Methoxyphenyl)-2-oxo-2-(2-(3-chlorobenzylidene)hydrazino)acetamide
Uniqueness
N-(2-Methoxyphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.
Properties
CAS No. |
477733-90-7 |
---|---|
Molecular Formula |
C22H19N3O4 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-N'-[(E)-(3-phenoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C22H19N3O4/c1-28-20-13-6-5-12-19(20)24-21(26)22(27)25-23-15-16-8-7-11-18(14-16)29-17-9-3-2-4-10-17/h2-15H,1H3,(H,24,26)(H,25,27)/b23-15+ |
InChI Key |
YFXRQLQCDOUGQM-HZHRSRAPSA-N |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)OC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC(=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.